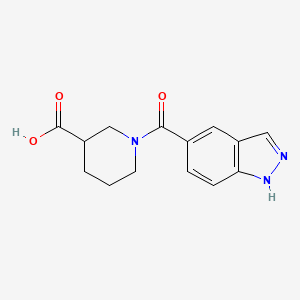

1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1099058-83-9 . It has a molecular weight of 273.29 . The IUPAC name for this compound is 1-(1H-indazol-5-ylcarbonyl)-3-piperidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15N3O3/c18-13(17-5-1-2-10(8-17)14(19)20)9-3-4-12-11(6-9)7-15-16-12/h3-4,6-7,10H,1-2,5,8H2,(H,15,16)(H,19,20) .科学的研究の応用

Synthesis and Biological Investigation

Synthesis of Indazole Derivatives : A study by Dawane et al. (2009) describes the synthesis of new indazole derivatives through Michael condensation and subsequent reactions to yield compounds screened for antibacterial activity. This research highlights the versatility of indazole compounds in synthesizing new molecules with potential biological applications (Dawane, Konda, Baseer, & Vibhute, 2009).

Enthalpy of Formation Studies : Orozco-Guareño et al. (2019) investigated the enthalpy of formation for various indazole compounds, providing critical data for understanding the energetic and structural influences of substituents like carbonyl and acetate groups. This information is crucial for the design of new compounds with optimized properties (Orozco-Guareño et al., 2019).

Chemical Synthesis Techniques

- Large-Scale Synthesis of Indazole Carboxylic Acids : Coelho and Schildknegt (2007) reported an efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid, showcasing advanced techniques in aromatic nucleophilic substitution and cyclization. This method demonstrates the production capabilities for labeled compounds, useful in tracer and medicinal chemistry studies (Coelho & Schildknegt, 2007).

Advanced Material Development

- Functionalized Magnetic Nanoparticles : Ghorbani‐Choghamarani and Azadi (2015) developed Fe3O4-PPCA (Piperidine-4-carboxylic acid functionalized iron oxide nanoparticles) as a novel nanomagnetic reusable catalyst. This catalyst was utilized for the efficient synthesis of complex organic compounds, demonstrating the integration of organic synthesis with materials science for sustainable chemical processes (Ghorbani‐Choghamarani & Azadi, 2015).

Theoretical and Structural Analysis

- Crystal Structure Analysis : Research by Yong-zhou (2008) on the crystal structure of a specific indazole-3-carboxylic acid derivative provides insights into its molecular arrangement and potential for stability and bioactivity. Such studies are fundamental in the development of new pharmaceuticals and materials with desired properties (Hu Yong-zhou, 2008).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

The compound “1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid” contains an indazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals and therapeutic agents, suggesting that it may interact with biological targets in the body .

Mode of Action

The indazole group in “this compound” could potentially form interactions with the target protein, leading to changes in its function .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Many drugs with similar structures are involved in pathways related to cell signaling, inflammation, and cancer .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the presence of the indazole group, it might have effects on cell growth, inflammation, or other cellular processes .

特性

IUPAC Name |

1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13(17-5-1-2-10(8-17)14(19)20)9-3-4-12-11(6-9)7-15-16-12/h3-4,6-7,10H,1-2,5,8H2,(H,15,16)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKHYYVGPYUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NN=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2636785.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2636788.png)

![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)

![3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636793.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)

![2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2636796.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2636799.png)